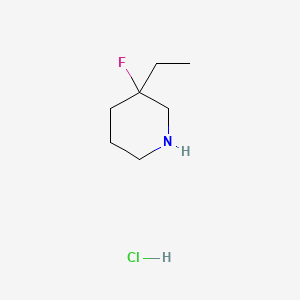

3-Ethyl-3-fluoropiperidinehydrochloride

Description

3-Ethyl-3-fluoropiperidine hydrochloride is a fluorinated piperidine derivative characterized by an ethyl group and a fluorine atom substituted at the 3-position of the piperidine ring, forming a hydrochlorate salt. The introduction of fluorine enhances metabolic stability and bioavailability, while the ethyl group contributes to lipophilicity, influencing membrane permeability and receptor interactions .

Properties

Molecular Formula |

C7H15ClFN |

|---|---|

Molecular Weight |

167.65 g/mol |

IUPAC Name |

3-ethyl-3-fluoropiperidine;hydrochloride |

InChI |

InChI=1S/C7H14FN.ClH/c1-2-7(8)4-3-5-9-6-7;/h9H,2-6H2,1H3;1H |

InChI Key |

ANVWXSBUCZADNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCNC1)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3-fluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods

Industrial production of 3-ethyl-3-fluoropiperidine hydrochloride may involve large-scale fluorination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-3-fluoropiperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

3-ethyl-3-fluoropiperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving the modulation of biological pathways, particularly those involving neurotransmitters.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethyl-3-fluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering its electronic properties and steric interactions. This can lead to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Ethyl-3-fluoropiperidine hydrochloride with structurally related piperidine and pyrrolidine derivatives:

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-Ethyl-3-fluoropiperidine hydrochloride | C₇H₁₅ClFN | -F, -C₂H₅ (C3) | ~193.66 (estimated) | Single fluorine, ethyl group at C3 |

| 4-Fluoropiperidine hydrochloride | C₅H₁₁ClFN | -F (C4) | 155.60 | Positional isomer; lacks ethyl group |

| Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride | C₉H₁₅ClF₂NO₂ | -F₂ (C4), -COOEt (C3) | 273.68 | Ester functional group; dual fluorine |

| 4-[2-[3-(Trifluoromethyl)phenoxy]ethyl]piperidine hydrochloride | C₁₄H₁₇ClF₃NO | -CF₃ (aromatic), -OCH₂CH₂ (C4) | 339.74 | Aromatic trifluoromethyl substituent |

| (S)-3-Fluoropyrrolidine hydrochloride | C₄H₈ClFN | -F (C3) | 140.56 | 5-membered ring (pyrrolidine) |

Key Observations :

- Fluorine Position : The placement of fluorine (C3 vs. C4) affects electronic distribution and steric interactions. For example, 4-Fluoropiperidine hydrochloride lacks the ethyl group, reducing lipophilicity compared to 3-Ethyl-3-fluoropiperidine hydrochloride .

- Functional Groups : Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride includes an ester moiety, enhancing reactivity for further derivatization but increasing hydrolysis susceptibility .

- Ring Size : Pyrrolidine analogs (e.g., (S)-3-Fluoropyrrolidine hydrochloride) exhibit smaller ring systems, which may alter conformational flexibility and binding affinity .

Physicochemical Properties

- Boiling/Melting Points: Ethyl-substituted piperidines (e.g., 1-Ethylpiperazine, bp 157°C) generally exhibit higher boiling points than non-alkylated analogs due to increased molecular weight and van der Waals interactions . Hydrochloride salts typically have elevated melting points (>200°C) due to ionic lattice stability.

Biological Activity

3-Ethyl-3-fluoropiperidinehydrochloride (C7H14FN·HCl) is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom at the 3-position of the piperidine ring, which can significantly influence its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Molecular Formula : C7H14FN

- Molar Mass : 145.19 g/mol

- CAS Number : 77475088

- Appearance : White crystalline solid

The presence of the ethyl and fluorine substituents can enhance the lipophilicity and bioactivity of the compound, making it a candidate for various pharmacological applications.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including this compound. Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study found that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells, suggesting that modifications at the piperidine ring can enhance anticancer efficacy .

Neuropharmacological Effects

Piperidine derivatives are also known for their neuropharmacological properties. The structural modifications in compounds like this compound may lead to interactions with neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases. For example, derivatives have been investigated for their ability to modulate glycine transporters, which are crucial in neurotransmission .

Case Studies

- Cytotoxicity Assay :

- A study evaluated the cytotoxic effects of several piperidine derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutics such as bleomycin.

- Table 1 summarizes the IC50 values obtained from various assays.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | FaDu (hypopharyngeal) |

| Bleomycin | 15.0 | FaDu (hypopharyngeal) |

| Control | >50 | FaDu (hypopharyngeal) |

- Neuropharmacological Study :

- Another investigation focused on the effects of piperidine derivatives on glycine transporter inhibition. The study found that compounds structurally similar to this compound effectively inhibited GlyT1, suggesting potential applications in treating neurological disorders.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Kinase Inhibition : Similar compounds have shown to inhibit kinases involved in cell proliferation and survival pathways.

- Neurotransmitter Modulation : The compound's structure allows it to interact with neurotransmitter receptors and transporters, influencing synaptic transmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.